Cas no 2248373-07-9 (rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate)

Technical Introduction: rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate is a chiral compound featuring a fused isoindole-1,3-dione core linked to a substituted oxolane carboxylate moiety. The presence of the imidazole group enhances its potential as a versatile intermediate in pharmaceutical synthesis, particularly for targeting biologically active molecules. The stereochemistry at the (2R,5S) positions may confer selectivity in interactions with enzymes or receptors. Its structural complexity allows for applications in asymmetric synthesis or as a scaffold for protease inhibitors. The compound’s stability and functional group diversity make it suitable for further derivatization in medicinal chemistry research.
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate structure
2248373-07-9 structure
Product Name:rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate
CAS No:2248373-07-9
MF:C17H15N3O5
MW:341.318104028702
CID:6255313
PubChem ID:165730680
Update Time:2025-06-03

rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248373-07-9
    • rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate
    • EN300-6525395
    • Inchi: 1S/C17H15N3O5/c21-15-12-3-1-2-4-13(12)16(22)20(15)25-17(23)14-6-5-11(24-14)9-19-8-7-18-10-19/h1-4,7-8,10-11,14H,5-6,9H2/t11-,14+/m1/s1
    • InChI Key: MJZKDIUPFRNRGQ-RISCZKNCSA-N
    • SMILES: O1[C@H](C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CC[C@@H]1CN1C=NC=C1

Computed Properties

  • Exact Mass: 341.10117059g/mol
  • Monoisotopic Mass: 341.10117059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 90.7Ų

rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate Pricemore >>

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Additional information on rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate

Research Brief on rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate (CAS: 2248373-07-9)

In recent years, the compound rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate (CAS: 2248373-07-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of both an imidazole and isoindole moiety in its structure suggests its relevance in targeting specific biological pathways, particularly those involving enzyme inhibition or modulation of protein-protein interactions.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound. The researchers employed a multi-step synthetic route to obtain the racemic mixture, followed by chiral separation to isolate the (2R,5S) enantiomer. The study highlighted the compound's ability to act as a potent inhibitor of certain metalloproteinases, which are implicated in inflammatory diseases and cancer progression. The IC50 values reported were in the low micromolar range, indicating its potential as a lead compound for further optimization.

Further investigations into the pharmacokinetic properties of rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate revealed moderate bioavailability and acceptable metabolic stability in preclinical models. These findings were presented at the recent American Chemical Society National Meeting, where the compound was discussed as a candidate for oral administration in chronic inflammatory conditions. The study also noted that the compound exhibited minimal off-target effects, a critical factor in reducing potential side effects in therapeutic applications.

In addition to its therapeutic potential, the compound has also been the subject of computational studies. Molecular docking simulations have provided insights into its binding mode with target proteins, particularly those involved in the NF-κB signaling pathway. These simulations suggest that the imidazole ring plays a crucial role in forming hydrogen bonds with key residues in the active site, while the isoindole moiety contributes to hydrophobic interactions. Such detailed understanding of the compound's mechanism of action is invaluable for structure-activity relationship (SAR) studies aimed at improving its potency and selectivity.

Despite these promising results, challenges remain in the development of rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate as a therapeutic agent. Issues such as solubility and formulation stability need to be addressed to facilitate its transition into clinical trials. However, the compound's unique structural attributes and demonstrated biological activity make it a compelling subject for ongoing research in the chemical biology and pharmaceutical sectors.

In conclusion, rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylate (CAS: 2248373-07-9) represents a promising candidate for further development in drug discovery. Its dual functionality as an enzyme inhibitor and modulator of key signaling pathways underscores its potential in addressing unmet medical needs. Future studies should focus on optimizing its pharmacokinetic profile and evaluating its efficacy in more complex disease models.

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